Electronic Effects on Suzuki Coupling Reactivity
The meta-methoxycarbamoyl substituent alters the electronic properties of the arylboronic acid, which affects transmetalation kinetics in Suzuki-Miyaura coupling. Electron-withdrawing carbamoyl groups generally slow transmetalation relative to unsubstituted phenylboronic acid; however, the N-methoxy group introduces an electron-donating resonance effect that partially mitigates this deactivation [1]. This balanced electronic profile provides intermediate coupling reactivity that is advantageous for sequential or orthogonal coupling strategies where precise reactivity control is required. Class-level evidence indicates that arylboronic acids with electron-withdrawing substituents (Hammett σmeta ≈ 0.35 for carbamoyl) exhibit reduced transmetalation rates compared to phenylboronic acid (σmeta = 0), while O-alkyl substitution partially offsets this effect [1].
| Evidence Dimension | Electronic influence on transmetalation rate (qualitative ranking based on Hammett substituent constants) |
|---|---|
| Target Compound Data | Meta-methoxycarbamoyl: combined electron-withdrawing (carbamoyl, σmeta ≈ 0.35) and electron-donating (N-methoxy resonance) effects; predicted intermediate reactivity |
| Comparator Or Baseline | Phenylboronic acid (σmeta = 0, baseline reactivity); 3-carbamoylphenylboronic acid (σmeta ≈ 0.35, slower transmetalation) |
| Quantified Difference | Qualitative reactivity ranking: Phenylboronic acid > 3-(methoxycarbamoyl)phenylboronic acid > 3-carbamoylphenylboronic acid |
| Conditions | Based on Hammett substituent constants for arylboronic acids in Pd-catalyzed cross-coupling (class-level inference from boronic acid structure-reactivity relationships) |
Why This Matters
This differentiated electronic profile enables chemoselective sequential couplings where multiple arylboronic acids with varying reactivity are employed.
- [1] Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. Chapter 3: Suzuki-Miyaura Cross-Coupling Reaction. View Source
